molecular formula C18H22F2N2O2 B5984937 7-(3,4-difluorobenzyl)-2-propionyl-2,7-diazaspiro[4.5]decan-6-one

7-(3,4-difluorobenzyl)-2-propionyl-2,7-diazaspiro[4.5]decan-6-one

Cat. No.: B5984937
M. Wt: 336.4 g/mol
InChI Key: NAYXOCIKGJJKEJ-UHFFFAOYSA-N
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Description

7-(3,4-difluorobenzyl)-2-propionyl-2,7-diazaspiro[4.5]decan-6-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of spirocyclic compounds that have a unique structure and diverse biological activities.5]decan-6-one.

Mechanism of Action

The exact mechanism of action of 7-(3,4-difluorobenzyl)-2-propionyl-2,7-diazaspiro[4.5]decan-6-one is not fully understood. However, it is believed that this compound exerts its biological activities by interacting with specific cellular targets. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is a neurotransmitter that is involved in learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant activity, which can help protect cells from oxidative damage. It has also been shown to have anti-inflammatory activity, which can help reduce inflammation in the body. Additionally, this compound has been shown to have neuroprotective effects, which can help protect neurons from damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using 7-(3,4-difluorobenzyl)-2-propionyl-2,7-diazaspiro[4.5]decan-6-one in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, this compound has been shown to have a wide range of biological activities, which makes it a versatile compound for scientific research. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its biological activities.

Future Directions

There are several future directions for the scientific research of 7-(3,4-difluorobenzyl)-2-propionyl-2,7-diazaspiro[4.5]decan-6-one. One potential direction is to study its potential therapeutic applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its potential antibacterial and antifungal activities. Additionally, future research could focus on understanding the mechanism of action of this compound, which could lead to the development of more targeted and effective therapies.

Synthesis Methods

The synthesis of 7-(3,4-difluorobenzyl)-2-propionyl-2,7-diazaspiro[4.5]decan-6-one is a multi-step process that involves the use of various reagents and catalysts. The first step involves the condensation of 3,4-difluorobenzaldehyde with 2-amino-2-methyl-1-propanol to obtain the corresponding imine. The imine is then reduced with sodium borohydride to obtain the amine intermediate. The amine intermediate is then reacted with propionyl chloride to obtain the final product.

Scientific Research Applications

7-(3,4-difluorobenzyl)-2-propionyl-2,7-diazaspiro[4.5]decan-6-one has shown promising results in various scientific research studies. This compound has been studied for its potential therapeutic applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its antibacterial and antifungal activities.

Properties

IUPAC Name

7-[(3,4-difluorophenyl)methyl]-2-propanoyl-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F2N2O2/c1-2-16(23)22-9-7-18(12-22)6-3-8-21(17(18)24)11-13-4-5-14(19)15(20)10-13/h4-5,10H,2-3,6-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYXOCIKGJJKEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2(C1)CCCN(C2=O)CC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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